molecular formula C16H17N3O5S B7683776 N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide

N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide

Cat. No.: B7683776
M. Wt: 363.4 g/mol
InChI Key: XZPMKSCOSLJLNQ-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with an ethyl group, a methyl group, and a nitrophenylsulfamoyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-3-17-16(20)15-10-14(8-7-11(15)2)25(23,24)18-12-5-4-6-13(9-12)19(21)22/h4-10,18H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPMKSCOSLJLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include nitration, sulfonation, and subsequent amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the benzamide core.

Scientific Research Applications

N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

  • N-ethyl-2-methyl-5-[(3-aminophenyl)sulfamoyl]benzamide
  • N-ethyl-2-methyl-5-[(3-chlorophenyl)sulfamoyl]benzamide
  • N-ethyl-2-methyl-5-[(3-methylphenyl)sulfamoyl]benzamide

Uniqueness: N-ethyl-2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

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